

Application Note: Quantification of Pitofenone Hydrochloride using a Validated RP-HPLC Method

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Compound of Interest		
Compound Name:	Pitofenone hydrochloride	
Cat. No.:	B1678489	Get Quote

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **pitofenone**hydrochloride in bulk and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Introduction

Pitofenone hydrochloride is an antispasmodic agent used for the relief of smooth muscle spasms.[1][2] Its chemical name is methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride.[3][4] Accurate quantification of **pitofenone hydrochloride** is crucial to ensure the safety and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates and quantifies **pitofenone hydrochloride**.

Chemical Structure

Name: Pitofenone Hydrochloride

• CAS Number: 1248-42-6[1][4]

Molecular Formula: C22H25NO4 · HCl[5]



Molecular Weight: 403.9 g/mol [4][5]

Experimental Protocol

This protocol is based on established and validated methods for the analysis of **pitofenone hydrochloride**.[6][7][8]

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is required.

Parameter	Specification
HPLC System	Isocratic Pumping System, UV-Vis Detector, Autosampler, Data Acquisition Software
Column	Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	0.05M Sodium Dihydrogen Phosphate Buffer:Methanol (53:47 v/v), pH adjusted to 5.0 with 1% orthophosphoric acid. Addition of 1ml of Triethylamine to the buffer can reduce peak tailing.[6]
Flow Rate	1.0 mL/min[6]
Detection Wavelength	286 nm[6]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 15 minutes

2. Reagent and Standard Preparation:

 Mobile Phase Preparation: Prepare a 0.05M solution of sodium dihydrogen phosphate monohydrate in HPLC grade water. Add 1 mL of triethylamine per liter of buffer. Adjust the pH to 5.0 using 1% orthophosphoric acid. Filter the buffer through a 0.45 μm membrane

Methodological & Application





filter. Mix the filtered buffer with methanol in a 53:47 (v/v) ratio and degas for 15 minutes in an ultrasonic bath.[6]

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pitofenone hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 7 μg/mL to 13 μg/mL).[6]
- 3. Sample Preparation (from Tablets):
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 5 mg of pitofenone hydrochloride and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
- 4. Method Validation Summary:

The described method has been validated according to International Conference on Harmonisation (ICH) guidelines.[6] The key validation parameters are summarized below.



Validation Parameter	Result
Linearity Range	7.01 μg/mL - 13.01 μg/mL[6]
Correlation Coefficient (r²)	0.9995[6]
Limit of Detection (LOD)	0.1701 μg/mL[6]
Limit of Quantification (LOQ)	0.5155 μg/mL[6]
Accuracy (% Recovery)	Typically between 98% and 102%
Precision (%RSD)	< 2%
Retention Time	Approximately 11.5 minutes[6]

Experimental Workflow Diagram



Preparation Mobile Phase Preparation Standard Solution Sample Preparation (Buffer:Methanol, 53:47, pH 5.0) Preparation (from Tablets) Analysis HPLC System Setup (C18 Column, 286 nm) Inject Standards and Samples (20 μ L) Isocratic Elution (1.0 mL/min) Data Processing **Data Acquisition** Peak Integration and Retention Time Check Quantification using Calibration Curve

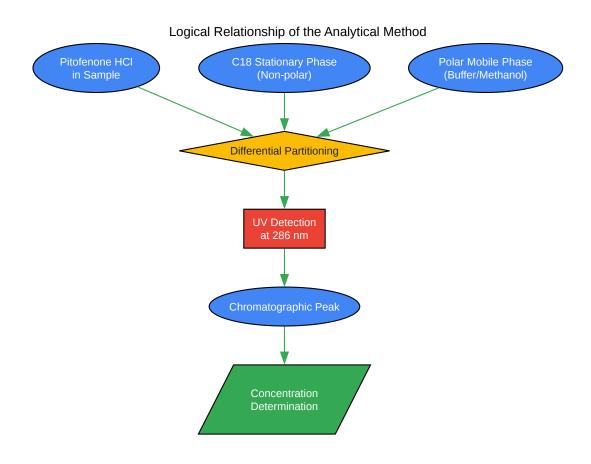
RP-HPLC Workflow for Pitofenone Hydrochloride Quantification

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Caption: Workflow for the quantification of **pitofenone hydrochloride**.



Signaling Pathway (Logical Relationship)



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Caption: Principle of RP-HPLC separation for pitofenone hydrochloride.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quantification of **pitofenone hydrochloride** in pharmaceutical formulations. The method is linear, accurate, precise, and specific, adhering to the requirements for quality control analysis. The short run



time and simple mobile phase composition also make it an economical and efficient analytical procedure.

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